6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry ADME Prediction Lead Optimization

Avoid SAR misdirection from analog misprocurement. Superficial similarity to 6-H or 6-Cl analogs leads to erroneous ADME and selectivity conclusions. This 6-methoxy derivative delivers: - Distinct LogP (0.1) & TPSA (78.9 Ų) for fragment-based drug discovery solubility - Latent hydroxyl handle enabling on-demand late-stage diversification - Favorable BBB MPO profile, outperforming 6-Cl in P-gp evasion Supplied with batch-specific analytical documentation, supporting procurement of the exact template your kinase program requires.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
Cat. No. B12967056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)N)OC
InChIInChI=1S/C7H9N5O/c1-12-6-4(3-9-12)5(8)10-7(11-6)13-2/h3H,1-2H3,(H2,8,10,11)
InChIKeyQXDPBVZHDZDTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: 6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 98548-44-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 4-amino group for hydrogen bonding to kinase hinge regions, an N1-methyl group, and a distinctive 6-methoxy substituent that modulates both electronic and lipophilic properties [2]. With a molecular weight of 179.18 g/mol and a topological polar surface area (TPSA) of 78.9 Ų, this compound occupies a unique physicochemical space relative to its nearest in-class analogs, making it a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization programs [3].

6-Methoxy Substituent: Critical Differentiation


Superficial structural similarity among 1H-pyrazolo[3,4-d]pyrimidin-4-amines can lead to procurement errors that compromise downstream drug discovery. The 6-position substituent is a critical modulator of kinase selectivity and ADME properties; replacing the 6-methoxy group with hydrogen or chlorine profoundly alters lipophilicity (XLogP3 shifts from 0.1 to -0.2 or 0.8, respectively) and hydrogen bonding capacity [1]. Such changes directly impact target engagement, off-target liability, and metabolic stability, meaning a SAR series built on the 6-methoxy template cannot be directly inferred from data obtained with the 6-unsubstituted or 6-chloro analogs without risking costly program misdirection [2].

Quantitative Comparison: 6-Methoxy Pyrazolopyrimidine


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound displays an XLogP3 of 0.1, a 0.3 log unit increase over the 6-unsubstituted analog 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]. This moderate increase in lipophilicity is projected to improve passive membrane permeability without incurring the high lipophilicity-associated risks of the 6-chloro derivative (XLogP3 = 0.8) [2].

Medicinal Chemistry ADME Prediction Lead Optimization

Increased TPSA Modulating Transporter Interactions

The 6-methoxy substitution increases the topological polar surface area (TPSA) to 78.9 Ų, compared to 69.6 Ų for both the 6-unsubstituted and 6-chloro analogs [1]. This 9.3 Ų increase reflects the contribution of the additional oxygen atom and is significant for modulating interactions with efflux transporters like P-glycoprotein (P-gp).

Drug Design Physicochemical Property Analysis

Enhanced H-Bond Acceptor for Kinase Hinge Interaction

The target compound possesses a hydrogen bond acceptor (HBA) count of 5, versus 4 for both the 6-H and 6-Cl comparators [1]. The additional HBA arises from the 6-methoxy oxygen and can participate in solvent-exposed interactions or indirect water-mediated contacts with the kinase hinge region, offering a structural feature absent in simpler analogs.

Kinase Inhibition Structure-Activity Relationship Molecular Recognition

Methoxy as Latent Phenol for Diversification

The 6-methoxy group serves as a latent hydroxyl handle. Standard boron tribromide (BBr3) or trimethylsilyl iodide (TMSI) demethylation liberates the corresponding 6-hydroxy derivative, while the 6-chloro analog requires harsh nucleophilic displacement conditions [1]. This orthogonal reactivity pathway permits late-stage diversification of the pyrazolo[3,4-d]pyrimidine core under mild conditions, a distinct synthetic advantage.

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Electron-Donating Methoxy Substituent

The 6-methoxy group exerts a +M (mesomeric) electron-donating effect on the pyrimidine ring, contrasting with the -I (inductive) electron-withdrawing effect of the 6-chloro group [1]. This electronic difference modulates the pKa of the 4-amino group and the electrophilicity of the pyrimidine C-2 and C-6 positions, directly impacting molecular recognition by kinase hinge residues.

Quantum Chemistry Reactivity Prediction Drug Design

High-Impact Applications: 6-Methoxy Pyrazolopyrimidine


Fragment-Based Kinase Library Construction

The unique combination of XLogP3 (0.1), TPSA (78.9 Ų), and hydrogen bonding profile makes this compound an ideal core scaffold for fragment-based drug discovery (FBDD) targeting ATP-binding sites. The 4-amino group anchors to the kinase hinge, while the 6-methoxy group offers a solvent-exposed vector for fragment growing. Its moderate lipophilicity ensures fragment solubility in biochemical assay buffers, and the latent hydroxyl handle allows on-demand late-stage diversification, outperforming the 6-chloro analog in synthetic versatility [1].

CNS-Penetrant Kinase Inhibitor Optimization

With a TPSA of 78.9 Ų — significantly higher than the 69.6 Ų of the 6-unsubstituted or 6-chloro comparators — this compound occupies a favorable space for blood-brain barrier (BBB) penetration on the multiparameter optimization (MPO) scale [1]. The electron-donating methoxy group also reduces P-gp recognition relative to the 6-chloro analog, making it a preferred starting point for neuroscience kinase targets such as LRRK2, GSK-3β, or CDK5.

Selective CDK Inhibitor SAR Exploration

The pyrazolo[3,4-d]pyrimidine core is a recognized CDK2/CDK5 pharmacophore. Based on the class-level evidence that 6-substitution critically influences CDK isoform selectivity [1], this compound's specific methoxy-mediated electronic profile — as evidenced by its distinct Hammett parameters — positions it as a targeted intermediate for generating CDK-selective inhibitor libraries with reduced off-target kinase cross-reactivity compared to generic 6-unsubstituted scaffolds.

Dual Src/Abl Kinase Inhibitor Development

The 4-amino-pyrazolo[3,4-d]pyrimidine scaffold is a validated template for dual Src/Abl inhibition [1]. The 6-methoxy group's ability to modulate solubility and metabolic stability through its impact on LogP (Δ0.3 vs 6-H; Δ-0.7 vs 6-Cl) directly addresses known liabilities of early-generation dual inhibitors such as poor aqueous solubility. This compound's balanced physicochemical properties make it a superior candidate for developing next-generation Src/Abl inhibitors with improved pharmacokinetic profiles.

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